3-Methylacridine
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Overview
Description
3-Methylacridine is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar ring structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
Preparation Methods
3-Methylacridine can be synthesized through several methods. One common synthetic route involves the condensation of N-arylanthranilic acid with phosphorus oxychloride, followed by conversion of the resulting 9-chloroacridine to this compound . Another method includes the microwave-assisted condensation of 9-amino acridine derivatives with various anhydrides . Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact, such as using eco-friendly solvents and recyclable catalysts .
Chemical Reactions Analysis
3-Methylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can yield dihydroacridine derivatives.
Substitution: Common substitution reactions involve halogenation, nitration, and sulfonation.
Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine.
Major Products: These reactions can produce a range of derivatives, such as 9-chloro-3-methylacridine and 3-methylacridone.
Scientific Research Applications
3-Methylacridine has a wide array of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-Methylacridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting enzymes like topoisomerase and telomerase . These interactions can lead to the inhibition of DNA replication and transcription, contributing to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
3-Methylacridine can be compared with other acridine derivatives such as:
9-Chloro-3-methylacridine: Similar in structure but with a chlorine substituent, which can alter its reactivity and biological activity.
Amsacrine: An acridine derivative used as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone: Another derivative with potent anticancer properties, differing in its triazole ring structure.
This compound stands out due to its specific methyl group, which can influence its chemical reactivity and biological interactions, making it a unique and valuable compound in various fields of research and industry.
Properties
CAS No. |
4740-12-9 |
---|---|
Molecular Formula |
C14H11N |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-methylacridine |
InChI |
InChI=1S/C14H11N/c1-10-6-7-12-9-11-4-2-3-5-13(11)15-14(12)8-10/h2-9H,1H3 |
InChI Key |
JHPMXDKTYFNDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3C=C2C=C1 |
Origin of Product |
United States |
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